molecular formula C11H12FN3 B13166994 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13166994
M. Wt: 205.23 g/mol
InChI Key: GZZOOOXTRUFYAC-UHFFFAOYSA-N
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Description

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or diketones in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    5-ethyl-1H-pyrazol-3-amine:

Uniqueness

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and fluorophenyl groups, which can enhance its biological activity and chemical versatility. The combination of these substituents can lead to improved pharmacokinetic properties and increased binding affinity to specific molecular targets.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15)

InChI Key

GZZOOOXTRUFYAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CC=C2F

Origin of Product

United States

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